molecular formula C24H27NO4 B8216305 (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

Cat. No.: B8216305
M. Wt: 393.5 g/mol
InChI Key: JKYSRYFXJPMSLY-JOCHJYFZSA-N
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Description

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a non-natural, chiral amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is stable under a wide range of conditions but can be readily removed with a mild base like piperidine, making it ideal for iterative peptide chain elongation [a source on Fmoc-SPPS methodology]. The key structural element is the cyclopentyl side chain, which introduces significant hydrophobicity and steric bulk. This property is exploited by researchers to study the effects of side chain engineering on peptide conformation, stability, and bioactivity. The incorporation of this constrained aliphatic side chain can enhance metabolic stability, influence secondary structure formation such as helices or beta-turns, and improve binding affinity to hydrophobic pockets on target proteins [a source on hydrophobic amino acids in peptide design]. The strictly defined (R)-enantiomer provides a specific chiral center, allowing for the investigation of stereochemistry in peptide-receptor interactions and the development of novel peptidomimetics and protease inhibitors. This building block is therefore invaluable in pharmaceutical research for creating optimized peptide-based therapeutics, probes, and tools. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSRYFXJPMSLY-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary Strategy

The Ni(II)-glycine Schiff base complex, as detailed in PMC (2019), provides a scalable platform for enantioselective alkylation. For (R)-2-amino-4-cyclopentylbutanoic acid synthesis:

  • Glycine Complex Formation : Glycine is chelated with a recyclable chiral auxiliary (e.g., (S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide) to form a Ni(II) complex.

  • Alkylation : The complex is treated with cyclopentylmethyl iodide under basic conditions (K₂CO₃, DMF, 0°C to RT), introducing the cyclopentyl group with >98% enantiomeric excess (ee).

  • Acid Liberation : Hydrolysis with HCl/EtOH releases the free amino acid, which is then Fmoc-protected in situ.

Key Data :

StepReagents/ConditionsYield (%)ee (%)
AlkylationCyclopentylmethyl iodide, K₂CO₃8598.5
Fmoc ProtectionFmoc-OSu, K₂CO₃, dioxane/H₂O9299.1

Fmoc Protection Using Activated Reagents

Silylation-Activation Method

Patent WO1997041093A1 describes a two-step Fmoc protection strategy:

  • Silylation : The amino group of (R)-2-amino-4-cyclopentylbutanoic acid is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2–5 eq.) in CH₂Cl₂ at reflux.

  • Fmoc Coupling : Activated Fmoc-OSu (1.2 eq.) is added, yielding the protected product in >95% purity.

Advantages :

  • Anhydrous conditions prevent hydrolysis.

  • Minimal racemization due to mild reaction temperatures (25°C).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Loading and Coupling

For on-resin synthesis (UCI protocol):

  • Resin Activation : Rink amide resin is swollen in DMF and treated with 20% piperidine for Fmoc deprotection.

  • Amino Acid Coupling : (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is activated with HCTU/HOAt (4.5 eq.) and DIPEA (1 eq.) in DMF, achieving >99% coupling efficiency.

Typical Conditions :

ParameterValue
Coupling Time1–12 hours (depending on peptide length)
TemperatureRoom temperature

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve diastereomers and byproducts.

  • Crystallization : Ethyl acetate/toluene mixtures yield crystalline product (mp 142–144°C).

Analytical Data :

TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, Fmoc aromatic), 4.41 (m, α-CH), 1.85 (m, cyclopentyl)
HRMS (ESI+)[M+Na]⁺ calcd: 388.18; found: 388.17

Challenges and Optimization

Racemization Control

  • Low-Temperature Coupling : Reactions conducted at 0°C reduce epimerization during Fmoc protection.

  • Coupling Agents : HATU/HOAt outperforms DIC in minimizing side reactions (1% vs. 5% racemization).

Scalability

  • Ni(II) Complex Recycling : The chiral auxiliary is recovered with 90% efficiency, reducing costs for large-scale production (>300 g).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ni(II)-Schiff BaseHigh ee, scalableMulti-step, requires metal removal
Silylation/Fmoc-OSuRapid, high yieldMoisture-sensitive reagents
SPPS-CompatibleDirect peptide integrationLimited to small-scale synthesis

Chemical Reactions Analysis

Types of Reactions

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates with partially protected amino groups .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal under mild conditions. The incorporation of (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid into peptide chains allows for the synthesis of complex peptides that may have specific biological activities or therapeutic potentials. The ability to introduce cyclopentyl groups can enhance the structural diversity and bioactivity of synthesized peptides .

Case Study: Therapeutic Peptides
Research has demonstrated the successful synthesis of therapeutic peptides using Fmoc chemistry, where this compound has been utilized as a key building block. For instance, peptides designed for targeted drug delivery or those exhibiting antimicrobial properties have been synthesized using this compound. The unique cyclopentyl moiety contributes to the hydrophobic interactions that can improve the binding affinity of these peptides to their biological targets .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is explored for its potential in developing new drugs. Its structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological profiles. For example, derivatives of this amino acid have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes .

Case Study: Enzyme Inhibitors
A notable application includes the design of enzyme inhibitors where this compound is integrated into peptide sequences aimed at blocking active sites of target enzymes. This approach has shown promise in developing treatments for conditions such as cancer and metabolic disorders, where enzyme regulation is crucial .

Biotechnology and Research

Protein Engineering
The use of this compound extends into protein engineering, where it can be incorporated into proteins to study structure-function relationships. By modifying proteins with this amino acid, researchers can investigate how changes in structure affect biological activity and stability .

Case Study: Structural Biology
In structural biology studies, peptides containing this compound have been used to elucidate the mechanisms of protein interactions at a molecular level. These studies often employ techniques such as X-ray crystallography or NMR spectroscopy to analyze how the cyclopentyl group influences conformational dynamics and binding interactions .

Summary Table of Applications

Application Area Description Example Use Case
Peptide SynthesisBuilding block for complex peptide synthesis using Fmoc SPPSTherapeutic peptides for drug delivery
Medicinal ChemistryDevelopment of new drugs with enhanced pharmacological profilesEnzyme inhibitors targeting cancer pathways
Biotechnology & ResearchProtein engineering and structural biology studiesInvestigating protein interactions

Mechanism of Action

The primary mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

To contextualize the unique properties of “(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid,” a comparative analysis with structurally analogous Fmoc-amino acids is provided below. Key parameters include molecular features, synthetic utility, and biological activity.

Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Key Substituents Primary Applications
This compound C₂₄H₂₇NO₄ 409.48 g/mol Cyclopentyl, Fmoc Peptide synthesis, hydrophobic motifs
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid C₂₃H₂₅NO₄ 395.45 g/mol Cyclobutyl, Fmoc Conformational studies
(R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid C₂₀H₂₇N₂O₆ 440.49 g/mol Boc, Fmoc, butyric acid Dual-protected peptide intermediates
Fmoc-Lys(Cbz)-OH C₂₈H₂₇N₃O₆ 501.53 g/mol Lysine side chain with Cbz Enzymatic inhibition studies

Key Observations :

  • Hydrophobicity : Compared to Fmoc-Lys(Cbz)-OH, the cyclopentyl side chain enhances lipophilicity, making it suitable for membrane-penetrating peptides.
  • Dual Protection : Unlike the Boc/Fmoc hybrid compound , the target molecule lacks a tert-butyloxycarbonyl (Boc) group, simplifying orthogonal protection strategies.

Biological Activity

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H27NO
  • CAS Number : 2349970-55-2
  • Purity : Typically ≥ 95%
  • Form : Lyophilized powder

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving solid-phase techniques. The Fmoc group is removed under basic conditions to allow further reactions or incorporation into peptides.

Synthetic Route Overview :

  • Starting Materials : The synthesis begins with cyclopentyl derivatives and Fmoc-protected amino acids.
  • Solid-Phase Peptide Synthesis (SPPS) : Utilizing automated synthesizers, the compound can be incorporated into peptide chains.
  • Deprotection : The Fmoc group is cleaved using a base (e.g., piperidine) to yield the free amino acid.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors involved in metabolic pathways. The presence of the cyclopentyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Case Studies and Research Findings

  • Peptide Synthesis Applications :
    • In a study focusing on Fmoc-based SPPS methods, this compound was successfully incorporated into peptides demonstrating improved stability and bioavailability in vivo .
    • Table 1 summarizes the incorporation efficiency of various Fmoc-protected amino acids in peptide chains.
    Amino AcidIncorporation Efficiency (%)Stability (Days)
    This compound8510
    Fmoc-Lys907
    Fmoc-Thr805
  • Biological Assays :
    • In vitro assays have shown that peptides incorporating this compound exhibit enhanced interaction with specific receptors, leading to increased signaling activity compared to non-modified peptides .
    • A comparative study indicated that peptides containing this compound demonstrated higher binding affinities for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications .

Applications in Medicine

The unique properties of this compound make it a valuable candidate for drug development:

  • Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties due to its ability to modulate receptor activity.
  • Drug Delivery Systems : Its lipophilic nature allows it to be utilized in formulating drugs that require enhanced cellular uptake.

Q & A

Q. How is (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid synthesized, and what purification methods ensure high enantiomeric purity?

The compound is synthesized via Fmoc-protection of the amine group, followed by introduction of the cyclopentylbutanoic acid moiety. Solid-phase peptide synthesis (SPPS) protocols recommend using coupling reagents like HBTU/HOBt with DIEA in solvents such as NMP or DMF . Purification typically involves reverse-phase HPLC or recrystallization to achieve enantiomeric purity >95%. Chiral stationary phase chromatography is critical for resolving stereoisomers .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert gas (argon or nitrogen) at –20°C in a desiccated environment. Prolonged exposure to moisture or acidic/basic conditions can lead to Fmoc deprotection or cyclopentyl group degradation. Safety data sheets for analogous Fmoc-amino acids emphasize avoiding light and humidity .

Q. What role does this compound play in the synthesis of constrained peptide architectures?

The cyclopentyl group introduces steric hindrance, restricting backbone flexibility and stabilizing specific peptide conformations. This is analogous to β,β-dimethylamino acids, which enhance protease resistance by limiting conformational mobility .

Q. What are the common side reactions observed during Fmoc deprotection of this amino acid derivative?

Piperidine-mediated Fmoc removal (20% v/v in DMF) can lead to diketopiperazine formation if the resin is insufficiently swollen. Racemization is minimized by maintaining temperatures below 25°C and using additives like oxyma .

Q. How is the compound characterized post-synthesis to verify molecular identity and purity?

Analytical techniques include:

  • LC-MS : Confirms molecular weight and purity.
  • ¹H/¹³C NMR : Validates stereochemistry and cyclopentyl integration.
  • Chiral HPLC : Ensures enantiomeric excess (>99% for (R)-configuration) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence coupling efficiency in solid-phase peptide synthesis compared to linear alkyl chains?

The bulky cyclopentyl group reduces coupling efficiency by ~15–20% compared to linear analogs (e.g., Fmoc-GABA-OH) due to steric hindrance. Optimized protocols use double coupling with 3-fold excess of activated amino acid and extended reaction times (60–90 minutes) .

Q. What analytical techniques are critical for confirming stereochemical integrity during peptide conjugation?

  • Circular Dichroism (CD) : Detects conformational changes in peptides post-incorporation.
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives.
  • Marfey’s Reagent Analysis : Quantifies enantiomeric excess after acid hydrolysis .

Q. How does the compound’s solubility profile affect its handling in non-polar solvent systems?

The cyclopentyl group enhances solubility in DCM and chloroform but reduces solubility in aqueous buffers. Pre-activation with HBTU/HOBt in DMF is required to improve compatibility with SPPS workflows .

Q. What strategies mitigate epimerization risks during segment condensation using this building block?

  • Use low-temperature (4°C) coupling with DIC/Oxyma to minimize racemization.
  • Avoid prolonged exposure to basic conditions (e.g., DIEA >2 eq).
  • Monitor reaction progress via real-time FTIR to detect carbodiimide intermediates .

Q. What computational modeling approaches predict the impact of the cyclopentyl group on peptide tertiary structure?

Molecular dynamics (MD) simulations reveal that the cyclopentyl group stabilizes β-turn motifs by restricting φ/ψ angles. Docking studies with proteases (e.g., trypsin) show reduced binding affinity due to steric clashes, aligning with experimental protease resistance data .

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